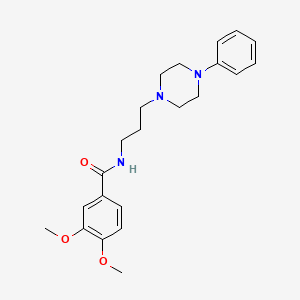

3,4-dimethoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

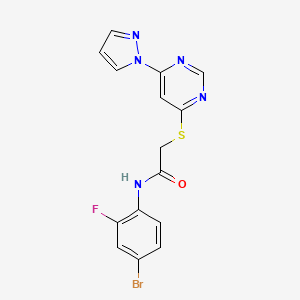

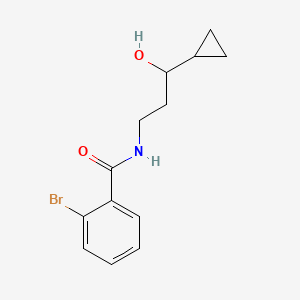

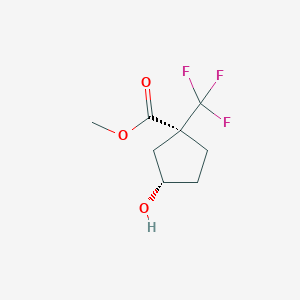

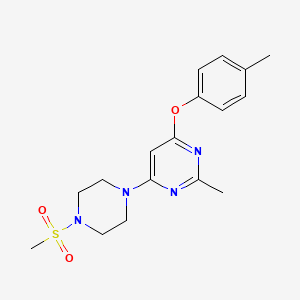

“3,4-dimethoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide” is a chemical compound. It is related to a series of compounds synthesized for their potential therapeutic applications .

Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . Further investigations of the structure can be done using docking studies with the crystal structure of relevant protein organisms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reductive amination using sodium cyanoborohydride in methanol . The reaction involves the precursor molecule and different substituted aromatic aldehydes .Applications De Recherche Scientifique

Intracellular Calcium Modulation

Substituted 1,4-benzoxazines, related to the structure of interest, have been explored for their effects on intracellular calcium levels. These compounds, particularly those with a homoveratrylamino moiety, have shown moderate activity, indicating potential applications in diseases where calcium signaling is implicated (Bourlot et al., 1998).

Antitubercular Activity

Derivatives with a benzamide component have been synthesized and evaluated for their anti-tubercular efficacy against Mycobacterium tuberculosis, showing promising activity. This suggests potential applications in the development of new antitubercular agents (Nimbalkar et al., 2018).

Mitosis Inhibition

Compounds structurally related to benzamides have been investigated for their ability to inhibit mitosis in plant cells, suggesting a potential role in the development of herbicides or anti-cancer agents that target cell division mechanisms (Merlin et al., 1987).

Cancer Stem Cell Targeting

Novel derivatives featuring dimethoxy-benzoyl components have shown activity against cancer stem cells, highlighting a potential route for targeting hard-to-treat cancer cell populations and preventing cancer recurrence (Bhat et al., 2016).

Antimicrobial and Antioxidant Activities

Benzoxazole derivatives, incorporating elements similar to the compound of interest, have demonstrated promising antimicrobial activities against various pathogens, as well as antioxidant properties. These findings suggest potential applications in infection control and oxidative stress management (Temiz-Arpaci et al., 2021).

Hypolipidemic Activity

Research into heterocyclic analogs of chlorcyclizine, which share structural similarities with benzamide derivatives, has uncovered potent hypolipidemic activity, indicating potential for the development of new cholesterol-lowering drugs (Ashton et al., 1984).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3,4-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3/c1-27-20-10-9-18(17-21(20)28-2)22(26)23-11-6-12-24-13-15-25(16-14-24)19-7-4-3-5-8-19/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEBXPXFWPTQCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956159.png)

![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2956161.png)

![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2956167.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2956169.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2956174.png)

![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2956175.png)